molecular formula C2H4ClNO2 B176180 2-Chloro-n-hydroxyacetamide CAS No. 10335-72-5

2-Chloro-n-hydroxyacetamide

Cat. No.: B176180
CAS No.: 10335-72-5
M. Wt: 109.51 g/mol
InChI Key: BHBUDNVRUZODMJ-UHFFFAOYSA-N
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Description

2-Chloro-n-hydroxyacetamide is an organic compound with the molecular formula C2H4ClNO2 It is a derivative of chloroacetamide, where the amide nitrogen is substituted with a hydroxyl group

Scientific Research Applications

2-Chloro-n-hydroxyacetamide has several scientific research applications:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-n-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of chloroacetamide with formaldehyde. This reaction typically occurs under mild conditions, with the formaldehyde acting as a hydroxymethylating agent .

Another method involves the nucleophilic substitution of 2-chloroacetamide with hydroxylamine. This reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-n-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tumor agent, it inhibits the activity of certain enzymes involved in cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Properties

IUPAC Name

2-chloro-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBUDNVRUZODMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496998
Record name 2-Chloro-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10335-72-5
Record name 2-Chloro-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chloro-N-hydroxyacetamide in the synthesis of potential HDAC inhibitors?

A1: In the study, this compound serves as a key reagent to introduce the hydroxamic acid moiety into the target molecules. This is achieved through an alkylation reaction with previously synthesized oxadiazole(triazole)thiones. [] The resulting hydroxamic acid functionality is crucial for the inhibitory activity of the compounds against HDACs.

Q2: How does the structure of the synthesized compounds relate to their potential as HDAC inhibitors?

A2: The research focuses on incorporating the hydroxamic acid moiety into pyrimidine scaffolds containing either 1,3,4-oxadiazole or 1,2,4-triazole rings. [] This strategy is based on the known ability of hydroxamic acids to chelate zinc ions present in the active site of HDAC enzymes, thus inhibiting their activity. The inclusion of different heterocyclic systems aims to explore the structure-activity relationship and identify structural features that contribute to enhanced potency and selectivity towards specific HDAC isoforms.

Q3: Were any of the synthesized compounds particularly effective as HDAC inhibitors?

A3: The study identified one compound, N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)butyl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting weak inhibitory activity against the HDAC8 isoform with an IC50 value of 12.7 μM. [] This finding suggests the potential of this structural class for further optimization to improve potency and explore activity against other HDAC isoforms.

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